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Compound of Interest

Compound Name:
3,5-Dibromo-2-methylpyridin-4-

amine

Cat. No.: B135067 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the available spectroscopic data for the

compound 3,5-Dibromo-2-methylpyridin-4-amine. Due to the limited availability of

experimental data for this specific molecule in public databases, this document also includes

illustrative data from its structural isomer, 3,5-Dibromo-4-methylpyridin-2-amine, to provide a

comprehensive analytical perspective for researchers in the field.

Introduction
3,5-Dibromo-2-methylpyridin-4-amine is a halogenated pyridine derivative of interest in

medicinal chemistry and drug discovery. The precise characterization of such molecules is

fundamental for their application in synthesis and biological screening. Spectroscopic

techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS) are pivotal in confirming the identity, purity, and structure of these

compounds.

Note on Data Availability: Extensive searches for experimental spectroscopic data (NMR and

IR) for 3,5-Dibromo-2-methylpyridin-4-amine did not yield specific results. Therefore, this

guide presents predicted mass spectrometry data for the target compound. For illustrative

purposes, experimental ¹H NMR data for the closely related isomer, 3,5-Dibromo-4-

methylpyridin-2-amine, is provided. Expected IR and ¹³C NMR characteristics are discussed

based on the analysis of similar molecular structures.
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Spectroscopic Data
Mass Spectrometry (MS) of 3,5-Dibromo-2-
methylpyridin-4-amine
Mass spectrometry is a key analytical technique to determine the molecular weight and

elemental composition of a compound. For 3,5-Dibromo-2-methylpyridin-4-amine (Molecular

Formula: C₆H₆Br₂N₂), the predicted mass spectral data is summarized below.

Adduct m/z (Predicted)

[M+H]⁺ 264.89705

[M+Na]⁺ 286.87899

[M-H]⁻ 262.88249

[M+NH₄]⁺ 281.92359

[M+K]⁺ 302.85293

[M]⁺ 263.88922

Data sourced from predicted values.[1]

NMR Spectroscopy
2.2.1. ¹H NMR Data of 3,5-Dibromo-4-methylpyridin-2-amine (Isomer)

The following ¹H NMR data is for the structural isomer, 3,5-Dibromo-4-methylpyridin-2-amine,

and is provided for illustrative purposes.

Chemical Shift (δ) ppm Multiplicity Assignment

8.08 s (singlet) Pyridine H

4.95 bs (broad singlet) NH₂

2.51 s (singlet) CH₃

Solvent: CDCl₃[2][3]
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2.2.2. ¹³C NMR Data of 3,5-Dibromo-2-methylpyridin-4-amine (Expected)

Experimental ¹³C NMR data for 3,5-Dibromo-2-methylpyridin-4-amine is not readily available.

However, based on the structure, the following chemical shift ranges can be expected for the

carbon atoms.

Carbon Atom Expected Chemical Shift (δ) ppm

C-CH₃ 15 - 25

C-Br 110 - 125

C-NH₂ 140 - 155

Quaternary carbons in pyridine ring 130 - 160

Infrared (IR) Spectroscopy
Experimental IR data for 3,5-Dibromo-2-methylpyridin-4-amine is not available in the

searched resources. The expected characteristic absorption bands based on its functional

groups are listed below.

Functional Group Vibrational Mode
Expected Wavenumber

(cm⁻¹)

N-H Stretching
3300 - 3500 (typically two

bands for -NH₂)

C-H (aromatic) Stretching 3000 - 3100

C-H (aliphatic) Stretching 2850 - 3000

C=C, C=N (pyridine ring) Stretching 1400 - 1600

N-H Bending 1550 - 1650

C-Br Stretching 500 - 650

Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh 5-10 mg of the solid sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry vial.

Transfer the solution to an NMR tube.

¹H NMR Spectroscopy:

Instrument: A 300 MHz or higher field NMR spectrometer.

Parameters:

Number of scans: 16-64

Relaxation delay: 1-2 seconds

Pulse angle: 30-45 degrees

Spectral width: Appropriate for the expected chemical shift range.

Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS at

0.00 ppm).

¹³C NMR Spectroscopy:

Instrument: A 75 MHz or higher field NMR spectrometer.

Parameters:

Number of scans: 1024 or more, depending on sample concentration.

Relaxation delay: 2-5 seconds.
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Pulse program: A standard proton-decoupled pulse sequence.

Processing: Similar to ¹H NMR, the spectrum is referenced to the solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade

potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Place a portion of the powder in a pellet press and apply pressure to form a thin, transparent

pellet.

Data Acquisition:

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Parameters:

Spectral range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

Analysis: A background spectrum of a pure KBr pellet is recorded and subtracted from the

sample spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol,

acetonitrile).

The solution is introduced into the mass spectrometer, typically via direct infusion or coupled

with a chromatographic system (e.g., LC-MS or GC-MS).
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Ionization is achieved using an appropriate technique, such as Electrospray Ionization (ESI)

or Electron Impact (EI).

Data Acquisition:

Instrument: A high-resolution mass spectrometer (e.g., TOF, Orbitrap).

Analysis Mode: The instrument is operated in either positive or negative ion mode to detect

different adducts.

Mass Range: A suitable mass range is scanned to detect the molecular ion and its isotopic

pattern.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a novel

chemical compound.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

a chemical compound.

This guide serves as a foundational resource for researchers working with 3,5-Dibromo-2-
methylpyridin-4-amine and related compounds. While experimental data for the title
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compound remains elusive in the public domain, the provided information on its predicted

properties and the experimental data of a close isomer offer valuable insights for analytical and

synthetic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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